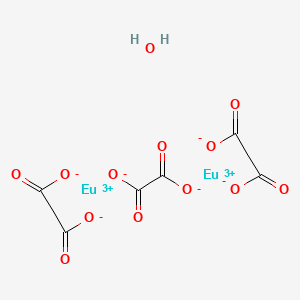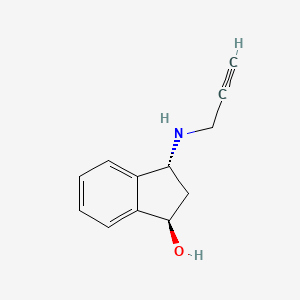
Europium(III) oxalate hydrate
Vue d'ensemble
Description
Europium(III) oxalate hydrate is a chemical compound of europium and oxalic acid . It has different hydrates including the decahydrate, hexahydrate, and tetrahydrate .
Synthesis Analysis
A flow chemistry-based continuous morphology-controllable precipitation strategy was successfully developed for the synthesis of europium oxalate hydrate microparticles . The effects of flow ratio between raw materials within microchannels on the crystal structure, morphology, and particle size distribution of the precipitated products were studied . A hydrothermal synthesis technique was applied to an aqueous solution of europium (III) nitrate and oxalic acid (H2ox), resulting in a carbonate-fixed compound .Chemical Reactions Analysis
The effects of supersaturation, mixing intensity, and reaction temperatures were investigated in detail, which proved the continuous preparation of layered microparticles with concentrated size distribution can be achieved . The feed flow ratios of nitric acid and oxalic acid determine the morphology and particle size distribution due to affecting the mixing degree and phase composition of the precipitation reaction .Physical And Chemical Properties Analysis
Europium(III) oxalate hydrate is a colorless solid . Its solubility in water is 1.38 mg/l . More detailed physical and chemical properties could not be found in the available sources.Applications De Recherche Scientifique
Chemical Research
Europium(III) oxalate hydrate is used in various chemical research due to its unique properties. It is often used in the synthesis of other compounds .
Microchannel Reactor
A flow chemistry based continuous morphology-controllable precipitation strategy was successfully developed for the synthesis of europium oxalate hydrate microparticles. The effects of flow ratio between raw materials within microchannels on the crystal structure, morphology, and particle size distribution of the precipitated products were studied .
Precipitation Strategy
The precipitation strategy within micro-channels for mass controllable production of high-quality metal oxide materials has been demonstrated. This strategy is promising for the continuous preparation of layered microparticles with concentrated size distribution .
Photoluminescence
The as-calcined metal oxide powder exhibited a decent photoluminescence characteristic. This property makes it useful in various applications that require light emission .
LEDs
Europium(III) oxalate nanoparticles show a line emission when excited by a light source of 393 nm. This can be used as a red phosphor for white LEDs .
Environmental Remediation
Europium(III) oxalate hydrate can be used in environmental remediation. It is particularly useful in the extraction of rare ions such as gadolinium, europium in fluorescent powders and spent fuels. These valuable elements are in very dilute concentration but have high ability to pollute the environment .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Europium(III) oxalate hydrate is a chemical compound of europium and oxalic acid . The primary targets of this compound are the Eu 3+ cations . These cations play a crucial role in the formation of the compound when an excess of oxalate is added to a hot solution of Eu 3+ cations .
Mode of Action
The interaction of Europium(III) oxalate hydrate with its targets results in the formation of a precipitate of Eu 2 (C 2 O 4) 3 ⋅ 10H 2 O . This precipitate is then dried in a desiccator . The compound’s mode of action is primarily physical, involving the precipitation of europium cations with oxalate anions.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of europium oxalate hydrate microparticles . The effects of flow ratio between raw materials within microchannels on the crystal structure, morphology, and particle size distribution of the precipitated products have been studied .
Pharmacokinetics
It’s known that the compound is a colorless solid and has a solubility in water of 138 mg·l −1 .
Result of Action
The primary result of the action of Europium(III) oxalate hydrate is the formation of a precipitate, which can be used in various applications. For instance, Europium(III) oxide (Eu 2 O 3) can be prepared by calcining europium(III) oxalate . The dehydration of Eu 2 (C 2 O 4) 3 · 10H 2 O occurs below 200 °C . The decomposition of this compound takes place in two stages, the first at 350 °C and the second at about 620 °C .
Action Environment
The action of Europium(III) oxalate hydrate is influenced by several environmental factors. For instance, the feed flow ratios of nitric acid and oxalic acid determine the morphology and particle size distribution due to affecting the mixing degree and phase composition of the precipitation reaction . Additionally, the reaction temperatures also affect the formation of the compound .
Propriétés
IUPAC Name |
europium(3+);oxalate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Eu.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUMNFRIKCFDGT-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Eu+3].[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Eu2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952799 | |
| Record name | Europium(3+) ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Europium(III) oxalate hydrate | |
CAS RN |
304675-55-6 | |
| Record name | Europium(3+) ethanedioate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Europium(III) oxalate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzenemethanol, 3-chloro-a-[1-[(1,1-dimethylethyl)amino]ethyl]-,hydrochloride, (R*,S*)-](/img/structure/B1146696.png)
![1,6-O-[(1R,2R)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-3,4-O-[(1S,2S)-1,2-dimethoxy-1,2-dimethyl-1,2-ethanediyl]-5-benzoate-myo-inositol](/img/structure/B1146698.png)
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)
